2-Amino-2-ethylbutan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-2-ethylbutan-1-ol and its related compounds involves various chemical strategies and methodologies. For instance, ethambutol, a derivative closely related to 2-Amino-2-ethylbutan-1-ol, demonstrates the complexity and precision required in synthesizing such compounds. Ethambutol's synthesis involves unambiguous synthesis of each of its possible stereomers and chiral chromatography, highlighting the stereochemical aspects essential in the synthesis process (Blessington & Beiraghi, 1990).
Molecular Structure Analysis
The molecular structure of 2-Amino-2-ethylbutan-1-ol has been extensively analyzed using vibrational spectroscopy and density functional theory (DFT). Rajalakshmi et al. (2014) conducted a detailed vibrational assignment, HOMO-LUMO, and NBO analysis of a similar compound, providing insights into the optimized molecular geometry, vibrational frequencies, and the electronic properties. This study underscores the significance of molecular geometry and electronic structure in understanding the chemical behavior of 2-Amino-2-ethylbutan-1-ol (Rajalakshmi, Gunasekaran, & Kumaresan, 2014).
Chemical Reactions and Properties
2-Amino-2-ethylbutan-1-ol participates in a variety of chemical reactions, demonstrating its versatility. For instance, Saito et al. (2011) described a ruthenium-catalyzed hydrovinylation-type cross-coupling of ynamides and ethylene, showcasing the compound's potential in regioselective synthesis of diene derivatives. This study illustrates the chemical reactivity and potential applications of 2-Amino-2-ethylbutan-1-ol in synthetic organic chemistry (Saito, Saito, Shiro, & Sato, 2011).
Scientific Research Applications
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Chemical Synthesis
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Construction of Covalent Organic Frameworks (COFs)
- This compound can be used in the construction of amino-functionalized covalent organic frameworks (COFs) . COFs are a novel class of crystalline porous organic materials with periodic molecular building blocks linked by strong covalent bonding . Functionalization of COFs with specific groups like 2-Amino-2-ethylbutan-1-ol will endow them special characteristics, and further complexation with transition metals may improve their catalytic performance and widen their applications .
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Pharmaceutical Synthesis
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Material Science
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Biochemical Research
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Environmental Science
Safety And Hazards
2-Amino-2-ethylbutan-1-ol is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
2-amino-2-ethylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(7,4-2)5-8/h8H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJICLMDXEDUMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-ethylbutan-1-ol | |
CAS RN |
19792-52-0 | |
Record name | 2-amino-2-ethylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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